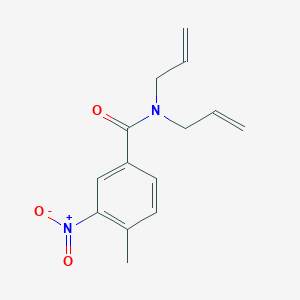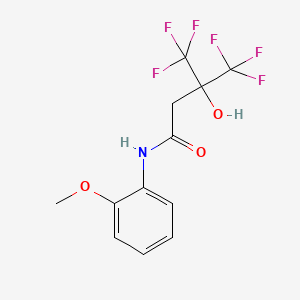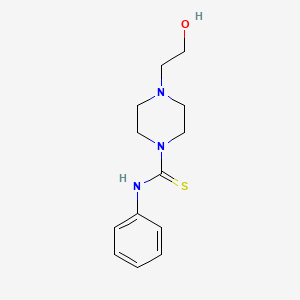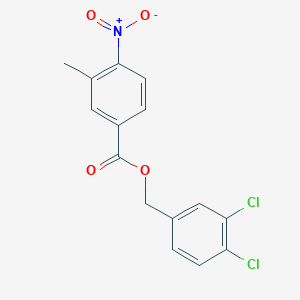![molecular formula C15H22ClN3O4S B5729042 2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon binding of an antigen to the B-cell receptor, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. 2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and ultimately leading to decreased cell proliferation and increased apoptosis in B-cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell proliferation and survival, 2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide has been shown to have anti-inflammatory effects. BTK is also involved in the signaling pathways of other immune cells, such as macrophages and mast cells, and 2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide has been shown to inhibit the activation of these cells as well. This suggests that 2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide may have potential as a therapeutic agent for the treatment of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation is that it may not be effective in all patients, as some B-cell malignancies may have mutations or alterations in other signaling pathways that bypass BTK.
Direcciones Futuras
There are several potential future directions for the development of 2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide and other BTK inhibitors. One area of focus is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy. Another potential direction is the development of BTK inhibitors for the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, the identification of biomarkers that predict response to BTK inhibitors could help to personalize treatment and improve outcomes for patients.
Métodos De Síntesis
The synthesis of 2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The method involves the reaction of 4-chloro-2-methylphenol with 4-ethyl-1-piperazinecarboxamide in the presence of a base, followed by the reaction of the resulting intermediate with chlorosulfonic acid to form the sulfonyl chloride derivative. The final step involves the reaction of the sulfonyl chloride derivative with 2-(2-hydroxyethoxy)acetic acid to yield 2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide.
Aplicaciones Científicas De Investigación
2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have demonstrated the efficacy of 2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide in mouse models of CLL and NHL, with significant reductions in tumor burden observed.
Propiedades
IUPAC Name |
2-[4-chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4S/c1-3-18-4-6-19(7-5-18)24(21,22)14-9-13(23-10-15(17)20)11(2)8-12(14)16/h8-9H,3-7,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGHSOJYPYSFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methylphenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)



![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)


